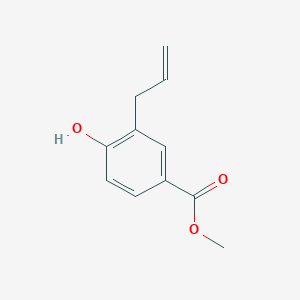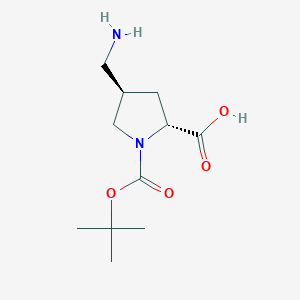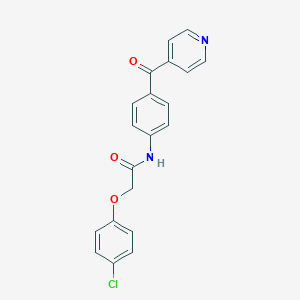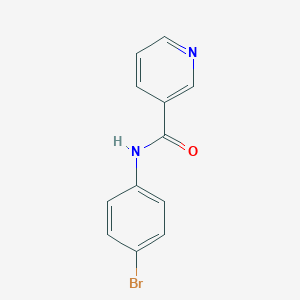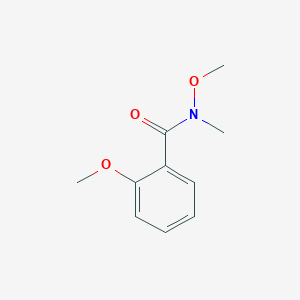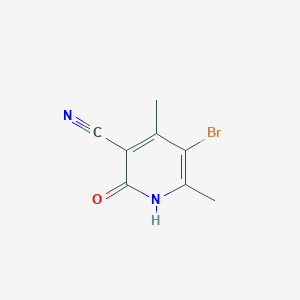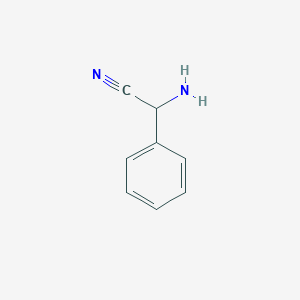![molecular formula C17H15N B182655 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline CAS No. 443-29-8](/img/structure/B182655.png)
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline, also known as IMMA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the indene family of compounds and has been found to have interesting biochemical and physiological effects. In We will also list possible future directions for research on IMMA.
Wirkmechanismus
The mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is not fully understood, but it is believed to involve its interaction with certain enzymes and receptors in the body. It has been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes.
Biochemische Und Physiologische Effekte
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain neurotransmitters in the brain. It has also been found to have potential applications in the treatment of anxiety disorders and other neurological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has a number of advantages and limitations for lab experiments. One advantage is its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a potentially useful tool for studying the biochemical and physiological effects of these targets. However, its complex synthesis method and potential toxicity at high doses make it a challenging compound to work with in the lab.
Zukünftige Richtungen
There are a number of possible future directions for research on 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline. One area of interest is its potential applications in the treatment of anxiety disorders and other neurological conditions. Another area of interest is its potential use as a tool for studying the activity of certain enzymes and receptors in the body. Further research is needed to fully understand the mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline and to explore its potential applications in scientific research.
Conclusion:
In conclusion, 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is a complex chemical compound that has been studied for its potential applications in scientific research. It has interesting biochemical and physiological effects and has been found to have potential applications in the treatment of anxiety disorders and other neurological conditions. Further research is needed to fully understand the mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline and to explore its potential applications in scientific research.
Synthesemethoden
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline can be synthesized through a multistep process involving the reaction of indene with formaldehyde and the subsequent reaction of the resulting intermediate with N-methylaniline. The synthesis of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to modulate the activity of certain receptors in the brain.
Eigenschaften
CAS-Nummer |
443-29-8 |
|---|---|
Produktname |
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
Molekularformel |
C17H15N |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H15N/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12,18H,1H3/b15-12+ |
InChI-Schlüssel |
NGLDRQSSOKKORP-NTCAYCPXSA-N |
Isomerische SMILES |
CNC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Kanonische SMILES |
CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



